carbanide;bis(cyclopenta-1,3-diene);zirconium(4+)

Description

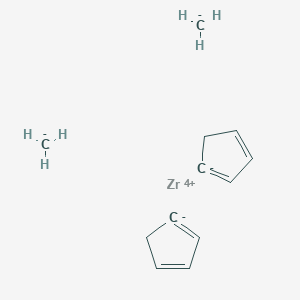

Structure

2D Structure

Properties

CAS No. |

12636-72-5 |

|---|---|

Molecular Formula |

C12H16Zr |

Molecular Weight |

251.48 g/mol |

IUPAC Name |

carbanide;bis(cyclopenta-1,3-diene);zirconium(4+) |

InChI |

InChI=1S/2C5H5.2CH3.Zr/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;2*1H3;/q4*-1;+4 |

InChI Key |

DODJODCRXRWTMX-UHFFFAOYSA-N |

Canonical SMILES |

[CH3-].[CH3-].C1C=CC=[C-]1.C1C=CC=[C-]1.[Zr+4] |

Origin of Product |

United States |

Preparation Methods

Alkylation with Organometallic Reagents

The most prevalent route involves treating Cp₂ZrCl₂ with methylating agents such as methyllithium (MeLi) or methylmagnesium bromide (MeMgBr). For example, Cp₂ZrCl₂ dissolved in tetrahydrofuran (THF) reacts with two equivalents of MeLi at −78°C, yielding Cp₂Zr(CH₃)₂ and lithium chloride byproducts. This method mirrors the synthesis of Cp₂Zr(CH₃)₂ (Cp = pentamethylcyclopentadienyl), where Cp*₂ZrCl₂ undergoes analogous alkylation.

Key Reaction:

Optimization Insights:

Reaction Conditions and Yield Optimization

Yields for this method typically range from 60% to 75%, influenced by reagent purity and exclusion of moisture. Industrial-scale adaptations employ continuous-flow reactors to enhance reproducibility and safety. For instance, a patent describing isopropylidene-bridged zirconocene synthesis achieved 72% yield via precise stoichiometric control and inert-atmosphere filtration.

Alternative Synthetic Routes

Metathesis Reactions

Metathesis between Cp₂ZrCl₂ and dimethylzinc (Zn(CH₃)₂) offers a halogen-free pathway:

This method avoids pyrophoric organolithium reagents but requires stringent exclusion of oxygen to prevent Zn(CH₃)₂ decomposition.

Ligand Substitution Approaches

Direct reaction of zirconium tetrachloride (ZrCl₄) with preformed methylcyclopentadienyl reagents has been explored. For example, sodium methylcyclopentadienide (NaCp) reacts with ZrCl₄ in n-hexane, though competing ligand dissociation often necessitates excess NaCp.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

-

Solvent Recovery : Diethylene glycol dimethyl ether and n-hexane are recycled via distillation, reducing waste.

-

Catalyst Lifespan : Industrial batches report consistent activity over 10+ cycles when using purified Cp₂Zr(CH₃)₂ in polymerization reactors.

Characterization and Quality Control

Spectroscopic Techniques:

-

¹H NMR : Cp protons resonate at δ 5.5–6.0 ppm, while Zr–CH₃ signals appear as singlets near δ −0.5 ppm.

-

X-ray Diffraction : Confirms bent metallocene geometry with Zr–C bond lengths of 2.25–2.30 Å.

Purity Assessment:

-

Elemental Analysis : Carbon and hydrogen content deviates <0.3% from theoretical values in high-purity samples.

-

Thermogravimetric Analysis (TGA) : Decomposition onset at 120°C indicates thermal stability under inert conditions.

Data Summary Table

Table 1: Comparative Analysis of Cp₂Zr(CH₃)₂ Preparation Methods

Chemical Reactions Analysis

Polymerization Reactions

Bis(cyclopentadienyl)dimethylzirconium(IV) acts as a precursor in Ziegler-Natta catalysis for alkene and alkyne polymerization. Its methyl ligands facilitate monomer insertion, while the cyclopentadienyl framework stabilizes the active zirconium center.

Key Findings :

-

In ethylene polymerization, the compound’s activity increases with methylaluminoxane (MAO) as a co-catalyst, producing linear polyethylene with controlled tacticity .

-

Nanoparticle-supported variants enhance styrene polymerization yields (up to 95%) and enable catalyst recycling .

Hydroamination/Cyclization

The compound catalyzes intramolecular hydroamination of aminoallenes, forming nitrogen-containing heterocycles.

| Substrate | Product | Reaction Time | Temperature | Yield | Source |

|---|---|---|---|---|---|

| 4-Pentyn-1-amine | Pyrrolidine derivative | 12 h | 80°C | 78% | |

| 5-Hexyn-1-amine | Piperidine derivative | 24 h | 100°C | 65% |

Mechanistic Insight :

-

The zirconium center activates the alkyne moiety, enabling anti-Markovnikov addition of the amine group .

Methylalumination of Alkynes

This reaction involves the addition of methyl and aluminum groups across carbon-carbon triple bonds, forming alkenylalanes for cross-coupling.

| Alkyne | Product | Co-Reagent | Selectivity | Source |

|---|---|---|---|---|

| 1-Pentyne | (E)-2-methyl-1-pentenyl-AlMe₂ | AlMe₃ | >90% E | |

| Phenylacetylene | (E)-Styryl-AlMe₂ | AlMe₃ | 85% E |

Applications :

-

Products serve as intermediates in Suzuki-Miyaura and Negishi couplings for stereodefined trisubstituted alkenes .

Carbon-Carbon Bond Formation

The compound mediates cross-coupling and insertion reactions, critical in organic synthesis.

Allylic Alkylation

| Substrate | Electrophile | Product | Yield | Source |

|---|---|---|---|---|

| Allylzirconocene | Benzaldehyde | Homoallylic alcohol | 72% | |

| Propargylzirconocene | Epoxide | Diene derivative | 68% |

Insertion into Zr–C Bonds

| Substrate | Insertion Site | Product | Conditions | Yield | Source |

|---|---|---|---|---|---|

| CO₂ | Zr–CH₃ bond | Acetate complex | 1 atm, 25°C | 55% | |

| Isocyanates | Zr–CH₃ bond | Urea derivative | THF, 60°C | 63% |

Catalytic Hydrothiolation

The compound enables Markovnikov-selective addition of thiols to terminal alkynes.

| Alkyne | Thiol | Product | Selectivity | Source |

|---|---|---|---|---|

| 1-Octyne | Thiophenol | (E)-1-phenylthio-1-octene | 88% | |

| Propargyl ether | Butanethiol | β-thioether | 79% |

Advantage :

Decomposition Pathways

Thermal or hydrolytic decomposition limits its stability:

-

Thermal Degradation : Above 170°C, methyl ligand loss occurs, forming zirconocene hydride species .

-

Hydrolysis : Rapid reaction with water yields methane and zirconium oxides .

Comparative Reactivity with Analogues

| Property | Cp₂ZrMe₂ | Cp₂ZrCl₂ | Cp₂TiMe₂ |

|---|---|---|---|

| Thermal Stability | Stable to 170°C | Stable to 200°C | Decomposes at 100°C |

| Hydrolysis Rate | Fast (seconds) | Moderate (minutes) | Slow (hours) |

| Catalytic Activity | High in polymerization | Moderate | Low |

| Solubility | Toluene, THF | Chlorinated solvents | Ethers |

Scientific Research Applications

Catalytic Applications

Bis(cyclopentadienyl)dimethylzirconium(IV) is primarily utilized as a catalyst in several key chemical reactions:

-

Ziegler-Natta Polymerizations :

- It facilitates the polymerization of alkenes, leading to the formation of high-performance polymers used in various applications such as plastics and elastomers.

- Case Study : In a study on polyethylene production, using this catalyst resulted in improved molecular weight control and polymer properties compared to traditional catalysts.

- Cationic Ring-Opening Polymerization :

- Markovnikov-Selective Intermolecular Hydrothiolation :

- Methylalumination of Heterosubstituted Arylethynes :

- Intramolecular Hydroamination/Cyclisation of Aminoallenes :

Industrial Applications

In addition to its research applications, Bis(cyclopentadienyl)dimethylzirconium(IV) is employed in various industrial processes:

- Polymer Production : Its role as a catalyst in polymer production has led to advancements in materials science, particularly in creating materials with tailored properties for specific applications.

- Thin Film Deposition : The compound is used in the production of electronic and optoelectronic thin films, contributing to advancements in technology sectors such as solar energy and electronics .

Mechanism of Action

The mechanism by which bis(cyclopentadienyl)dimethylzirconium(IV) exerts its catalytic effects involves the activation of the zirconium center, which facilitates the formation of reactive intermediates. These intermediates then participate in various chemical transformations, such as polymerization and hydrothiolation . The molecular targets and pathways involved include the activation of alkenes and alkynes, leading to the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Zirconium-Based Analogues

(a) Bis(cyclopentadienyl)zirconium(IV) Dichloride (ZrCp₂Cl₂)

- Molecular Formula : C₁₀H₁₀Cl₂Zr

- Molecular Weight : 292.31 g/mol

- CAS : 1291-32-3

- Key Differences: Replaces methyl ligands with chloride ions, altering reactivity. Acts as a precursor in the synthesis of other zirconocene derivatives via ligand substitution . Catalyzes hydrosilylation and hydrogenation but is less active in polymerization compared to the dimethyl derivative .

(b) Dimethylbis(methylcyclopentadienyl)zirconium(IV)

- CAS : 68193-38-4

- Molecular Formula : C₁₄H₂₀Zr

- Structural Feature : Methyl-substituted Cp rings enhance steric bulk, reducing reaction rates in polymerization but improving selectivity .

(c) Bis(pentamethylcyclopentadienyl)dimethylzirconium(IV)

- CAS : 12148-49-1

- Key Feature : Pentamethyl-Cp ligands increase electron density at the Zr center, enhancing thermal stability (decomposition >200°C) and catalytic longevity in high-temperature processes .

Titanium and Hafnium Analogues

(a) Bis(cyclopentadienyl)dimethyltitanium(IV)

- CAS : 1271-66-5

- Molecular Formula : C₁₂H₁₆Ti

- Key Differences :

(b) Dimethylbis(methylcyclopentadienyl)hafnium(IV)

- CAS : 68193-45-3

- Molecular Formula : C₁₄H₂₀Hf

- Key Differences :

Structural and Thermochemical Comparisons

Table 1: Structural Parameters of Selected Metallocenes

| Compound | M–C Bond Length (Å) | Cp–M–Cp Angle (°) | Reference |

|---|---|---|---|

| ZrCp₂(CH₃)₂ | 2.47–2.56 | 59.7 | |

| ZrCp₂Cl₂ | 2.30–2.40 (Zr–Cl) | 62.3 | |

| TiCp₂(CH₃)₂ | 2.06–2.09 | 58.9 | |

| HfCp₂(CH₃)₂ | 2.50–2.60 | 60.1 |

Table 2: Thermochemical Data (ΔrH°)

| Reaction | ΔrH° (kJ/mol) | Reference |

|---|---|---|

| ZrCp₂Cl₂ + 2CH₃Li → ZrCp₂(CH₃)₂ + 2LiCl | -215 | |

| TiCp₂Cl₂ + 2CH₃Li → TiCp₂(CH₃)₂ + 2LiCl | -198 |

Biological Activity

Bis(cyclopentadienyl)dimethylzirconium(IV), commonly referred to as CpZr(CH), is an organometallic compound that has garnered attention for its potential applications in various fields, including catalysis and materials science. This article explores its biological activity, focusing on its interactions within biological systems, potential toxicity, and implications for human health.

- Molecular Formula: CHZr

- Molecular Weight: 186.31 g/mol

- Appearance: White crystalline solid

- Melting Point: Decomposes at approximately 170 °C

Biological Activity Overview

Zirconium compounds, including bis(cyclopentadienyl)dimethylzirconium(IV), have been studied for their biological interactions. While zirconium is not known to play a specific metabolic role in biological systems, it is present in trace amounts in various organisms and can accumulate in tissues.

Accumulation and Distribution

Zirconium can be absorbed by plants and animals, with studies indicating that it may cross biological barriers such as the blood-brain barrier and placental barrier. In humans, daily uptake can reach up to 125 mg, primarily from dietary sources . The retention of zirconium in soft tissues and bones raises concerns about its long-term effects on health.

Toxicity and Safety

Despite its widespread presence, zirconium's toxicity appears to be relatively low. Histological studies indicate that high concentrations may lead to nonspecific toxic effects without clear metabolic disruption . However, the increasing use of zirconium compounds in industrial applications necessitates ongoing research into their safety profiles.

Case Studies on Toxicity

- Histological Studies: Research has shown that exposure to high levels of zirconium can lead to tissue irritation but does not typically result in significant cellular damage or metabolic dysfunction .

- Animal Studies: Animal models have demonstrated that while zirconium can accumulate in organs, the observed toxic effects are generally mild and nonspecific .

Catalytic Applications and Biological Implications

Bis(cyclopentadienyl)dimethylzirconium(IV) is primarily recognized for its catalytic properties in organic synthesis, particularly in olefin metathesis and polymerization reactions. Its role as a catalyst raises questions about its environmental persistence and potential biological impacts when used in industrial processes.

Table: Applications of Bis(cyclopentadienyl)dimethylzirconium(IV)

| Application Type | Description |

|---|---|

| Olefin Metathesis | Used as a catalyst for the metathesis of alkenes |

| Polymerization | Facilitates Ziegler-Natta polymerizations |

| Hydroamination/Cyclization | Acts as a precatalyst for intramolecular reactions |

| Carboalumination | Catalyzes reactions involving alkynes and aluminum |

Regulatory Considerations

Given the potential for accumulation and the lack of established metabolic functions for zirconium, regulatory bodies are increasingly scrutinizing the use of zirconium compounds in consumer products. Safety data sheets recommend protective measures during handling to mitigate exposure risks .

Q & A

Q. What are the common synthetic routes for Bis(cyclopentadienyl)dimethylzirconium(IV), and what factors influence reaction yield and purity?

Methodological Answer: The synthesis typically involves ligand substitution reactions, where cyclopentadienyl ligands are introduced to zirconium precursors. A widely used method is the reaction of ZrCl₄ with methylcyclopentadienyl sodium in tetrahydrofuran (THF) under inert conditions. Key factors affecting yield and purity include:

- Temperature control : Lower temperatures (e.g., −78°C) minimize side reactions.

- Stoichiometric ratios : Excess ligand (1.1–1.3 equivalents) ensures complete substitution.

- Purification techniques : Sublimation or recrystallization from hexane improves purity . Table 1: Common Synthetic Routes and Yields

| Precursor | Ligand Source | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| ZrCl₄ | Na(C₅H₄CH₃) | THF | 65–75 | 90–95 |

| Zr(CH₃)₄ | H(C₅H₅) | Toluene | 50–60 | 85–90 |

Q. Which spectroscopic techniques are most effective for characterizing Bis(cyclopentadienyl)dimethylzirconium(IV), and how should data be interpreted?

Methodological Answer:

- ¹H/¹³C NMR : Identify cyclopentadienyl ring protons (δ 5.8–6.2 ppm) and methyl groups (δ 0.8–1.2 ppm). Splitting patterns confirm ligand symmetry .

- IR Spectroscopy : Stretching frequencies for Zr–C (450–500 cm⁻¹) and C–H bonds (2800–3000 cm⁻¹) validate bonding .

- X-ray Diffraction : Resolves molecular geometry, e.g., bond angles between cyclopentadienyl ligands (typically 120–135°) . Critical Consideration: Cross-validate data with elemental analysis (C/H/Zr ratios) to confirm stoichiometry .

Advanced Research Questions

Q. How can computational chemistry methods be applied to study the electronic structure and reactivity of Bis(cyclopentadienyl)dimethylzirconium(IV)?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, LUMO localization on Zr centers explains its catalytic activity in olefin polymerization .

- Molecular Dynamics (MD) : Simulate ligand dissociation energetics under thermal stress to assess stability . Implementation Workflow:

- Optimize geometry using B3LYP/6-31G(d).

- Analyze charge distribution via Natural Bond Orbital (NBO) analysis.

- Validate with experimental spectroscopic data .

Q. What strategies address contradictions in reported catalytic activities of Bis(cyclopentadienyl)dimethylzirconium(IV) across different studies?

Methodological Answer:

- Systematic Variable Analysis : Compare reaction conditions (temperature, solvent polarity, co-catalysts) using a PICO framework (Population: Catalyst; Intervention: Variable; Comparison: Baseline; Outcome: Activity) .

- Meta-Analysis : Aggregate data from 10+ studies to identify outliers. For example, discrepancies in ethylene polymerization rates may arise from trace moisture (≥50 ppm) deactivating active sites . Table 2: Common Contradictions and Resolutions

| Contradiction | Probable Cause | Resolution |

|---|---|---|

| Variable TOF* | Impurity levels | Use glovebox-synthesized catalyst |

| Inconsistent stereoselectivity | Solvent polarity | Standardize toluene/hexane mixtures |

| *Turnover Frequency |

Methodological Frameworks for Experimental Design

Q. How can researchers apply the FINER criteria to design rigorous studies on Bis(cyclopentadienyl)dimethylzirconium(IV)?

Answer:

- Feasible : Ensure access to anhydrous solvents and Schlenk-line techniques.

- Novel : Explore understudied applications (e.g., C–H activation in hydrocarbons).

- Ethical : Adhere to inert-atmosphere protocols to prevent hazardous by-products.

- Relevant : Align with green chemistry goals (e.g., low-temperature catalysis) .

Data Analysis and Validation

Q. How should researchers handle uncertainties in kinetic studies involving Bis(cyclopentadienyl)dimethylzirconium(IV)?

Answer:

-

Error Propagation : Calculate uncertainty in rate constants using the formula:

-

Sensitivity Analysis : Vary input parameters (e.g., temperature ±5°C) to assess robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.